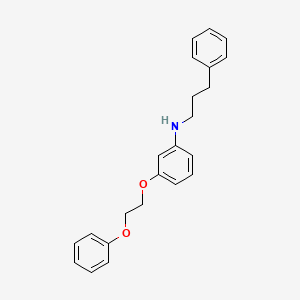
3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline
Overview
Description
3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline is an organic compound that features a complex structure with both phenoxy and phenylpropyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds
Biological Activity
3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline is a synthetic compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a phenoxyethoxy group and a phenylpropyl amine moiety, which may influence its biological activity.
Molecular Structure
The structural characteristics of this compound are essential for understanding its biological interactions. The compound's structure can be represented as follows:
Research indicates that this compound may exhibit various biological activities through its interactions with specific biological targets, such as enzymes and receptors. Interaction studies have focused on its binding affinity, which is crucial for determining the compound's efficacy and safety profile in therapeutic applications.
Key Biological Activities
- Binding Affinity : The compound shows potential binding interactions with various receptors, which may lead to pharmacological effects.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the compound's structure can significantly alter its biological activity, making SAR studies vital for drug development .
- Potential Applications : The compound's unique features suggest possible applications in treating conditions related to serotonin receptors, such as mood disorders and anxiety .
Case Studies
Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-butoxyethyl)aniline | C13H19NO | Contains an ether linkage; used in various chemical syntheses. |
| N-Phenyl-N-(3-phenylprop-2-ynyl)aniline | C21H17N | Exhibits interesting dihedral angles; synthesized via copper-catalyzed reactions. |
| N,N-Diethyl-m-toluidine | C12H17N | A simple arylamine; often used as a model compound in biological studies. |
Research Findings
Recent studies utilizing techniques such as molecular docking and in vitro assays have been employed to assess the interactions of this compound with biological targets. These studies are essential for elucidating the specific biological activities associated with this compound.
- Molecular Docking Studies : These studies have shown promising results regarding the binding affinity of the compound to various receptors, indicating potential therapeutic applications.
- In Vitro Assays : Experimental data from in vitro assays have demonstrated that the compound may exert significant biological effects, although further research is needed to confirm these findings.
Future Directions
Future research should focus on:
- Elucidating Specific Mechanisms : Understanding how this compound interacts at the molecular level with its targets.
- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of the compound in humans.
- Exploring Derivatives : Investigating derivatives of this compound to enhance its pharmacological properties and reduce potential side effects.
Properties
IUPAC Name |
3-(2-phenoxyethoxy)-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-3-9-20(10-4-1)11-8-16-24-21-12-7-15-23(19-21)26-18-17-25-22-13-5-2-6-14-22/h1-7,9-10,12-15,19,24H,8,11,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVIVWKSZGEADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















